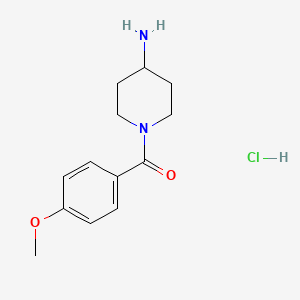
(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxyphenyl group and a methanone group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been synthesized and characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. This process also involves density functional theory (DFT) calculations for structural optimization and analysis of stability and charge transfer (FathimaShahana & Yardily, 2020).
Potential in Medical Imaging
- A related compound was synthesized for use as a PET imaging agent in Parkinson's disease research. This process demonstrates the potential application of similar compounds in medical diagnostics and research (Wang, Gao, Xu, & Zheng, 2017).
Antifungal Activity
- Novel derivatives of this compound have shown promising effects in antifungal activity studies. This indicates potential for developing new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Antimicrobial Activity
- Synthesis and evaluation of similar compounds have shown interesting antimicrobial activity. This highlights the potential for this compound in the development of new antimicrobial agents (Chaudhari, 2012).
Application in Nonlinear Optical Materials
- A derivative of this compound was used in the synthesis of nonlinear optical (NLO) materials, showing potential applications in photonics and electronics (Revathi, Jonathan, Sathya, & Usha, 2018).
Molecular Docking Studies
- Molecular docking studies have been carried out on similar compounds to understand their interaction with biological targets, which is crucial for drug discovery and development (Shahana & Yardily, 2020).
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-8-6-11(14)7-9-15;/h2-5,11H,6-9,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHMHZNBSHZACM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

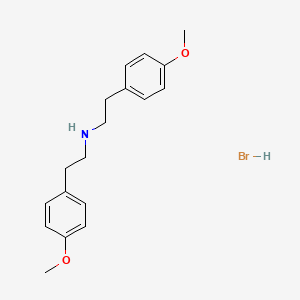
![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)
![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)
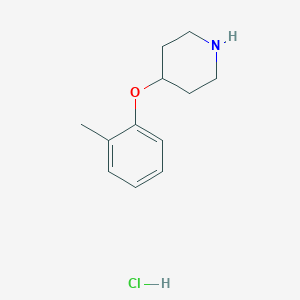

![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)
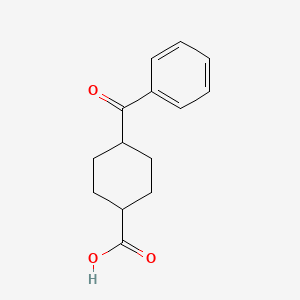

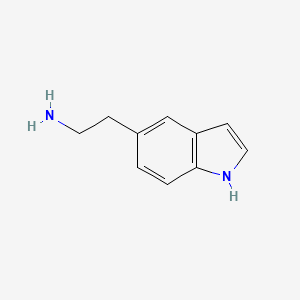
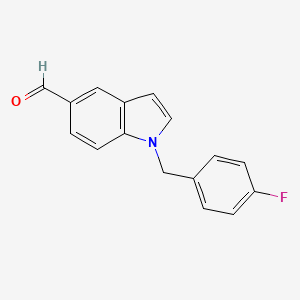
![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
